molecular formula C13H9ClN2O2S2 B2518410 5-(3-chloro-2-thienyl)-1-(phenylsulfonyl)-1H-pyrazole CAS No. 318951-81-4

5-(3-chloro-2-thienyl)-1-(phenylsulfonyl)-1H-pyrazole

Cat. No. B2518410
M. Wt: 324.8
InChI Key: YEMHOLCZQBOLGZ-UHFFFAOYSA-N
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Description

The compound 5-(3-chloro-2-thienyl)-1-(phenylsulfonyl)-1H-pyrazole is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of a thiophene and a phenylsulfonyl group in the compound suggests potential for unique chemical properties and biological activities.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the cyclization of hydrazines with 1,3-diketones or their equivalents. In the case of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole, the synthesis was achieved through a condensation/cyclization reaction of (E)-1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one with (3-chlorophenyl)hydrazine hydrochloride in the presence of hydrochloric acid under reflux conditions in methyl alcohol . This method could be adapted for the synthesis of 5-(3-chloro-2-thienyl)-1-(phenylsulfonyl)-1H-pyrazole by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR and IR, as well as X-ray crystallography. For instance, the structure of 5-(5-bromo-2-thienyl)-1-(phenyl)-3-phenyl-2-pyrazoline was characterized using 1H NMR, 13C NMR, IR, and X-ray diffraction studies . These techniques would similarly be applied to determine the molecular structure of 5-(3-chloro-2-thienyl)-1-(phenylsulfonyl)-1H-pyrazole, ensuring the correct identification of its functional groups and overall conformation.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive sites, such as the nitrogen atoms and the substituents on the pyrazole ring. The reactivity can be influenced by the nature of the substituents, as seen in the series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, where the presence of an electron-withdrawing chlorine atom affected the antidepressant activity . The chemical reactivity of 5-(3-chloro-2-thienyl)-1-(phenylsulfonyl)-1H-pyrazole would be explored through reactions such as electrophilic substitution, nucleophilic addition, or complexation with metals, depending on the research interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, including solubility, melting point, and stability, are crucial for their practical applications. These properties are often determined experimentally and can be predicted using computational methods. The IR spectrum can provide information about the functional groups present, as seen in the study of 5-(5-bromo-2-thienyl)-1-(phenyl)-3-phenyl-2-pyrazoline, where specific absorptions were identified for different types of C-H and C=C bonds . The physical and chemical properties of 5-(3-chloro-2-thienyl)-1-(phenylsulfonyl)-1H-pyrazole would be similarly analyzed to understand its behavior in different environments and its potential for further chemical modifications.

Scientific Research Applications

Synthesis and Characterization

  • Novel Catalysts for Synthesis of Pyrazole Derivatives : A study introduced 1,3,5-Tris(hydrogensulfato) benzene as a new and efficient catalyst for the synthesis of pyrazole derivatives, highlighting advantages such as excellent yields, simple procedures, and eco-friendly reaction conditions (Karimi-Jaberi et al., 2012).

  • Synthetic Routes to Heteroaromatics : Research described the synthesis of pharmaceutically important heteroaromatics, including pyrazoles, from precursors that can be easily synthesized from methyl phenyl sulfone (Yokoyama et al., 1984).

Chemical Reactions and Applications

  • Antimicrobial and Antiglaucoma Activities : A study on the synthesis and bioactivities of some new 1H-pyrazole derivatives containing an aryl sulfonate moiety demonstrated potential anti-inflammatory and antimicrobial activities (Kendre et al., 2013).

  • Heterocyclic β-Enaminonitriles Synthesis : The synthesis of polyfunctionally substituted 5-phenylsulfonylthiophenes and their fused derivatives from phenylsulfonylacetophenones was reported, showcasing the versatility of these compounds in synthesizing complex heterocyclic structures (Sherif & Hussein, 1997).

properties

IUPAC Name

1-(benzenesulfonyl)-5-(3-chlorothiophen-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2S2/c14-11-7-9-19-13(11)12-6-8-15-16(12)20(17,18)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMHOLCZQBOLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC=N2)C3=C(C=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-chloro-2-thienyl)-1-(phenylsulfonyl)-1H-pyrazole

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